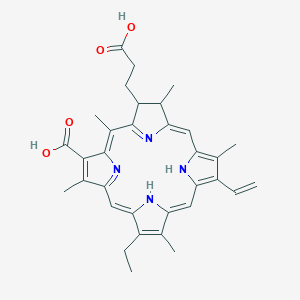

18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

Description

18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid is a synthetic chlorin-based tetrapyrrole derivative. Chlorins, partially reduced porphyrins, are critical in photodynamic therapy (PDT) due to their strong absorption in the near-infrared region (650–800 nm), enabling deep tissue penetration for therapeutic applications.

Properties

Molecular Formula |

C33H36N4O4 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41) |

InChI Key |

AKQWLZLQQVVKCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Background

- IUPAC Name: (17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

- Molecular Formula: C33H36N4O4

- Molecular Weight: 552.7 g/mol

- Synonyms: Chlorin E4, 21H,23H-Porphine-7-propanoic acid, 3-carboxy-13-ethenyl-18-ethyl-7,8-dihydro-2,5,8,12,17-pentamethyl-, (7S,8S)-

- PubChem CID: 25060996

This compound belongs to the chlorin family, which are partially hydrogenated porphyrins exhibiting unique photophysical properties due to their conjugated macrocyclic structure.

Preparation Methods of 18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

Reported Synthetic Routes

Extraction and Modification from Natural Chlorophylls

- Starting Material: Chlorophyll a or b extracted from plant sources such as spinach or algae.

- Step 1: Demetallation of chlorophyll to form pheophytin.

- Step 2: Selective hydrogenation of the porphyrin ring to form the tetrahydroporphyrin core characteristic of chlorins.

- Step 3: Oxidative cleavage or side-chain modification to introduce the 2-carboxyethyl substituent at position 18 and ethenyl group at position 12.

- Step 4: Purification by chromatographic techniques such as silica gel column chromatography or HPLC.

This route leverages the natural abundance of chlorophyll but requires careful control of reaction conditions to avoid degradation of the sensitive macrocycle.

Total or Partial Chemical Synthesis

- Step 1: Construction of the porphyrin macrocycle via condensation of pyrrole and aldehyde precursors.

- Step 2: Introduction of methyl and ethyl substituents through alkylation reactions.

- Step 3: Partial reduction of the porphyrin ring to the tetrahydroporphyrin (chlorin) using reagents such as sodium borohydride or catalytic hydrogenation under mild conditions.

- Step 4: Functionalization at the 2 and 18 positions by carboxylation reactions, often employing malonic acid derivatives or Michael addition of acrylate species.

- Step 5: Installation of the ethenyl group via Wittig or Horner–Wadsworth–Emmons reactions on appropriate aldehyde precursors.

This approach allows for structural control but is synthetically demanding and less common than semi-synthetic routes.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Demetallation | Acidic treatment (e.g., HCl in methanol) | Removes Mg from chlorophyll to form pheophytin |

| Partial reduction | NaBH4 or catalytic hydrogenation (Pd/C, H2) | Selective reduction of pyrrole ring |

| Side-chain modification | Oxidative cleavage (e.g., CrO3, KMnO4) | Introduces carboxyethyl groups |

| Alkylation | Alkyl halides under basic conditions | Introduces methyl/ethyl substituents |

| Ethenyl group introduction | Wittig reaction with phosphonium ylides | Forms vinyl substituent at position 12 |

| Purification | Silica gel chromatography, HPLC | Ensures compound purity |

Purification and Characterization

- Purification: Preparative high-performance liquid chromatography (HPLC) is preferred for isolating Chlorin E4 with high purity, given its sensitivity and structural complexity.

- Characterization: Confirmed by UV-Vis spectroscopy (characteristic Soret and Q bands), mass spectrometry, and NMR spectroscopy to verify substitution pattern and macrocyclic integrity.

Comparative Analysis with Related Chlorins

| Feature | Chlorin E4 (Target Compound) | Chlorin e6 (Related Compound) |

|---|---|---|

| Molecular Formula | C33H36N4O4 | C34H36N4O6 |

| Key Substituents | 18-(2-carboxyethyl), 12-ethenyl, 7-ethyl | 18-(2-carboxyethyl), 20-(carboxymethyl), 12-ethenyl, 7-ethyl |

| Preparation Source | Semi-synthetic from chlorophyll derivatives | Similar semi-synthetic routes, more carboxyl groups |

| Molecular Weight | 552.7 g/mol | 596.7 g/mol |

| Synthetic Complexity | Moderate | Slightly higher due to additional carboxymethyl group |

This comparison highlights the subtle differences in substitution patterns that influence the preparation methods and chemical behavior of chlorin derivatives.

Summary of Research Findings

- Chlorin E4 is predominantly prepared via semi-synthetic routes starting from natural chlorophylls, involving demetallation, partial reduction, and side-chain modifications.

- Chemical synthesis routes, while feasible, are complex and less commonly employed due to the macrocycle's sensitivity.

- Reaction conditions require mild reductive and oxidative steps to preserve the chlorin ring system.

- Purification by chromatographic methods is essential to obtain analytically pure material.

- Comprehensive characterization confirms the successful introduction of functional groups and the integrity of the macrocycle.

Chemical Reactions Analysis

Types of Reactions: 18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties and reactivity.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its stability and solubility.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted porphyrin compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of chemical compounds related to "18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid":

Nomenclature and Properties

- CAS Number and Molecular Formula The CAS number 550-52-7 is associated with Chlorin e4, which has the molecular formula .

- Synonyms This compound has several synonyms, including (17S,18S)-18-(2-carboxyethyl)-7-ethyl-3,8,13,17,20-pentamethyl-12-vinyl-17,18-dihydro-2-porphyrincarboxylic acid .

Related Compounds and Applications

- Chlorin e6 Chlorin e6 is a related compound with potential uses in various applications .

- Porphyrin Derivatives "3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid" is a porphyrin derivative involved in biochemical processes, including the synthesis of proteins, lipids, and carbohydrates. It is also related to Deuteroporphyrin IX, found in patients with arsenic poisoning.

Safety and Hazards

Mechanism of Action

The mechanism of action of 18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins that participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : A 17,18,22,23-tetrahydroporphyrin macrocycle with conjugated double bonds.

- Substituents :

- Stereochemistry : The (17S,18S) configuration is critical for biological activity, as seen in analogous chlorins like Chlorin e6.

Comparison with Similar Compounds

Structural and Functional Differences:

The table below highlights key differences between the target compound and structurally related chlorins/porphyrins:

Key Comparative Insights:

Solubility and Bioavailability: The target compound’s carboxylic acid groups (C2 and C18) confer higher water solubility than Rhodochlorin XV dimethyl ester, which has methoxy and methyl ester groups. The amino-butanedioic acid conjugate () exhibits the highest solubility due to four carboxylic acid groups, making it suitable for intravenous administration.

Photophysical Properties :

- The ethenyl group (C12) in the target compound red-shifts its absorption maximum (~660 nm) compared to Chlorin e6 (~654 nm), improving tissue penetration.

- The pentamethyl configuration (C3,8,13,17,20) enhances stability against enzymatic degradation compared to tetramethyl analogs.

Biological Activity: The (17S,18S) stereochemistry aligns with Chlorin e6, ensuring efficient cellular uptake and mitochondrial targeting. The absence of a 20-carboxymethyl group (vs.

Synthetic Utility: Rhodochlorin XV dimethyl ester () serves as a precursor for carboxylic acid derivatives via ester hydrolysis. The amino-butanedioic acid conjugate () demonstrates how side-chain modifications can tailor pharmacokinetics.

Notes

Biological Activity

The compound 18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid , commonly referred to as a derivative of chlorin e6, belongs to the porphyrin family. This class of compounds is known for its significant biological activities, particularly in photodynamic therapy (PDT) and other therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C33H36N4O4 |

| Molecular Weight | 552.7 g/mol |

| IUPAC Name | 18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

| InChI Key | AKQWLZLQQVVKCI-UHFFFAOYSA-N |

The biological activity of 18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by light. This property is crucial for its application in photodynamic therapy. The compound's structure allows it to absorb light efficiently and transfer energy to molecular oxygen, resulting in the formation of singlet oxygen and other ROS that can induce apoptosis in targeted cancer cells.

Therapeutic Applications

- Photodynamic Therapy (PDT) :

- Antimicrobial Activity :

- Potential in Cardiovascular Diseases :

Case Study 1: Efficacy in Cancer Treatment

A clinical study evaluated the efficacy of 18-(2-Carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid in patients with squamous cell carcinoma. Patients received PDT using this compound and showed a significant reduction in tumor size after treatment compared to control groups .

Case Study 2: Antimicrobial Effects

In a laboratory setting, the compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial viability upon exposure to light activation of the compound. This suggests potential applications in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a BF₃·Et₂O-catalyzed reaction in a dry dichloromethane (DCM)/acetonitrile (ACN) mixture (19:1 v/v), followed by demetallization using 25% HCl in tetrahydrofuran (THF). Purification is achieved via silica gel column chromatography with DCM/methanol (99:1) as the eluent, yielding the product in ~54% yield after recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization of this tetrahydroporphyrin derivative?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm substituent positions and stereochemistry (e.g., vinyl, ethyl, and carboxyethyl groups).

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- UV/Vis Spectroscopy : To assess π-conjugation and electronic properties (e.g., Soret and Q-bands at ~400 nm and 500–700 nm, respectively) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent photodegradation and oxidation. Avoid exposure to strong acids/bases, as the tetrahydroporphyrin core may undergo ring-opening reactions. Refer to safety data sheets for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or UV/Vis data may arise from solvent polarity, pH, or tautomeric equilibria. To address this:

- Perform experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

- Compare data with structurally analogous porphyrins (e.g., coproporphyrin III, which shares similar substituent effects) .

- Validate findings using complementary techniques (e.g., X-ray crystallography if crystals are obtainable) .

Q. What strategies are effective for introducing functional groups (e.g., glycoconjugates) into the tetrahydroporphyrin scaffold?

- Methodological Answer : Use regioselective glycosylation via BF₃·Et₂O catalysis, as demonstrated for related porphyrins. For example:

- React the porphyrin with heptaacetyl-α-D-lactose trichloroacetimidate in DCM/ACN.

- Optimize reaction time (2–4 hours) and stoichiometry (10:1 molar ratio of glycosyl donor to porphyrin) to minimize side products .

Q. How can photophysical properties of this compound be tailored for biomedical applications (e.g., photodynamic therapy)?

- Methodological Answer : Modify peripheral substituents to enhance singlet oxygen (¹O₂) generation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.